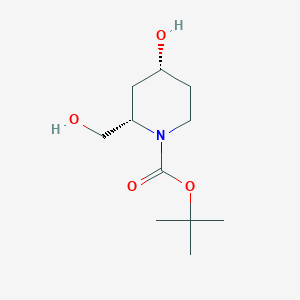
(3,5-dichloropyridin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichloropyridin-4-yl)methanamine hydrochloride, also known as Dichloropyridin-4-ylmethanamine hydrochloride, is a widely used chemical compound in the scientific research community. It is a white, crystalline powder that is soluble in water and ethanol and is used in a variety of laboratory experiments. Its chemical formula is C5H7Cl2N2·HCl and its molecular weight is 194.06 g/mol.
Mécanisme D'action
The mechanism of action of (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride is not fully understood. However, it is believed that the compound acts as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters. Additionally, it is thought to act as a reagent in the synthesis of other compounds, such as 4-methyl-4-pyridinamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride are not fully understood. However, the compound is believed to act as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters. Additionally, it is thought to act as a reagent in the synthesis of other compounds, such as 4-methyl-4-pyridinamine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, the compound is soluble in both water and ethanol, which makes it suitable for a variety of applications. The main limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions in which research into (3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride could be taken. These include further investigation into the compound's mechanism of action, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done into the biochemical and physiological effects of the compound, as well as its potential advantages and limitations for use in laboratory experiments. Finally, further research could be done into the potential toxicity of the compound, as well as its potential for use in drug development.
Méthodes De Synthèse
(3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride can be synthesized by the reaction of 4-pyridinamine and dichloroacetic acid in an aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is a white crystalline powder.
Applications De Recherche Scientifique
(3,5-dichloropyridin-4-yl)methanamine hydrochloridedin-4-ylmethanamine hydrochloride is used in a variety of scientific research applications. It is used as a substrate for the enzyme alkaline phosphatase in order to study the catalytic properties of the enzyme. It is also used in the synthesis of various compounds, such as 4-methyl-4-pyridinamine, and it is used as a reagent in the synthesis of other compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol. This intermediate is then reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,5-dichloropyridine", "formaldehyde", "ammonium chloride", "reducing agent", "ammonia", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dichloropyridine is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent to form (3,5-dichloropyridin-4-yl)methanol.", "Step 2: (3,5-dichloropyridin-4-yl)methanol is reacted with ammonia in the presence of a dehydrating agent to form (3,5-dichloropyridin-4-yl)methanamine.", "Step 3: (3,5-dichloropyridin-4-yl)methanamine is reacted with hydrochloric acid to form (3,5-dichloropyridin-4-yl)methanamine hydrochloride." ] } | |
Numéro CAS |
2731011-18-8 |
Nom du produit |
(3,5-dichloropyridin-4-yl)methanamine hydrochloride |
Formule moléculaire |
C6H7Cl3N2 |
Poids moléculaire |
213.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



